molecular formula C23H17BrN4O B5012929 N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide

Katalognummer B5012929
Molekulargewicht: 445.3 g/mol
InChI-Schlüssel: OPSMQISDDMMDHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. The synthesis of BQ-123 is a complex process that involves several steps and requires specific equipment.

Wirkmechanismus

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide acts as a selective antagonist of the endothelin A (ETA) receptor, which is primarily responsible for mediating the vasoconstrictor effects of ET-1. By blocking the ETA receptor, this compound prevents the activation of downstream signaling pathways that lead to smooth muscle contraction and vasoconstriction. This results in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of ET-1-induced vasoconstriction, the reduction of cardiac hypertrophy and fibrosis, and the improvement of endothelial function. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in various tissues.

Vorteile Und Einschränkungen Für Laborexperimente

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the ETA receptor, its solubility in DMSO and ethanol, and its stability under physiological conditions. However, it also has some limitations, such as its relatively high cost, the need for specific equipment for its synthesis and analysis, and the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research on N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide, including its potential use as a therapeutic agent for various diseases, the development of more potent and selective ETA receptor antagonists, and the investigation of its effects on other signaling pathways and cellular processes. Further studies are also needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidative effects and to explore its potential for combination therapy with other drugs.

Synthesemethoden

The synthesis of N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide involves several steps, including the protection of the amine group, the coupling of the benzimidazole and quinazoline rings, and the deprotection of the amine group. The process requires specific equipment, such as a fume hood, a rotary evaporator, and a high-performance liquid chromatography (HPLC) system. The final product is a white powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.

Wissenschaftliche Forschungsanwendungen

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and pulmonary arterial hypertension (PAH). It has been shown to block the vasoconstrictor effects of endothelin-1 (ET-1) on the smooth muscle cells of blood vessels, leading to vasodilation and a decrease in blood pressure. This compound has also been investigated for its effects on the cardiovascular system, including its ability to reduce cardiac hypertrophy and fibrosis.

Eigenschaften

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O/c1-15(29)27(20-12-6-3-9-17(20)24)14-22-25-18-10-4-2-8-16(18)23-26-19-11-5-7-13-21(19)28(22)23/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMQISDDMMDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.